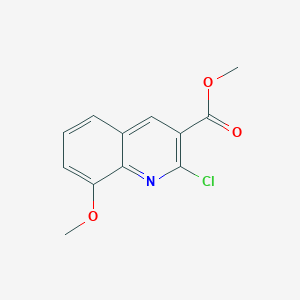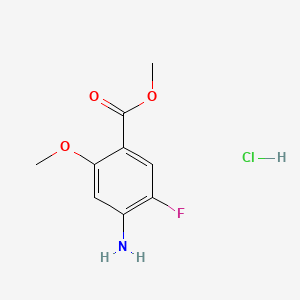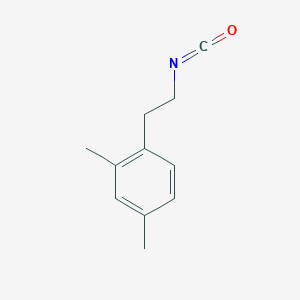
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with potassium cyanate, followed by hydrolysis to form the corresponding amine. This amine is then treated with phosgene to yield the desired isocyanate compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free methods due to environmental and safety concerns. One such method includes the reaction of 2,4-dimethylbenzyl alcohol with a suitable isocyanate precursor under controlled conditions .
化学反応の分析
Types of Reactions
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Polymerization: The compound can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with the isocyanate group under mild conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions with polyols.
科学的研究の応用
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene has diverse applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Material Science: The compound is utilized in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and tissue engineering due to its ability to form biocompatible polymers.
作用機序
The mechanism of action of 1-(2-Isocyanatoethyl)-2,4-dimethylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic centers, such as hydroxyl or amine groups, leading to the formation of urethane or urea linkages. These reactions are fundamental in the formation of polymer networks and cross-linked structures .
類似化合物との比較
Similar Compounds
Isocyanatoethyl Methacrylate: Similar in structure but contains a methacrylate group, making it useful in different polymerization reactions.
Phenyl Isocyanate: Lacks the ethyl chain and methyl substitutions, resulting in different reactivity and applications.
Uniqueness
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the properties of the resulting polymers. The presence of the ethyl chain and methyl groups provides distinct steric and electronic effects, making it suitable for specialized applications in polymer and material science .
特性
CAS番号 |
1368409-71-5 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
1-(2-isocyanatoethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-9-3-4-11(10(2)7-9)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
GBBLIOYABQZWMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCN=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



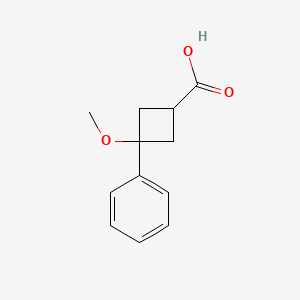
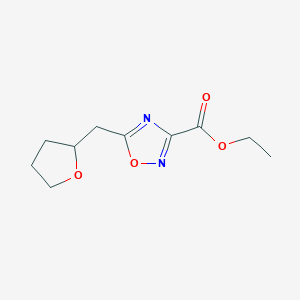
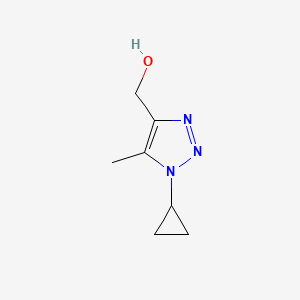
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
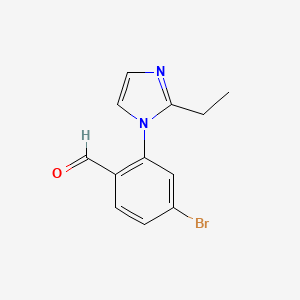
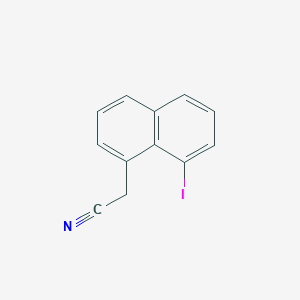
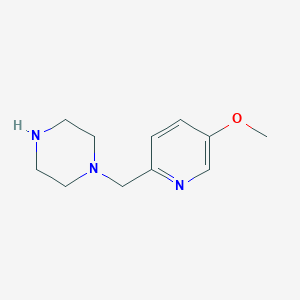
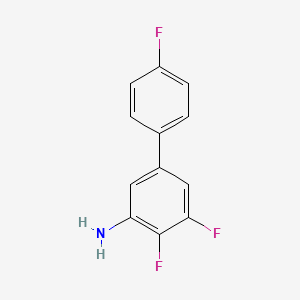
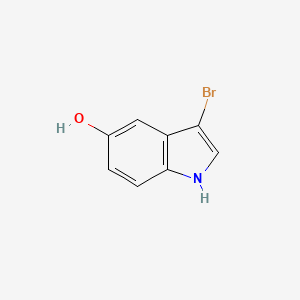
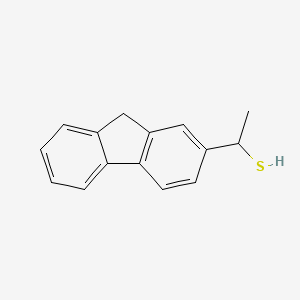
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
